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The table below summarizes the established gedatolisib dosing regimen from recent Phase 3 and Phase 1b/2

clinical trials for different cancer types.

Cycle
Trial / Indication Dosage & Frequency y . Combination Agents
Duration
VIKTORIA-1 (HR+/HER2- 180 mg IV, once weekly for 28 days With Fulvestrant and/or
Breast Cancer) [1] [2] 3 weeks Palbociclib
First-Line (HR+/HER2- Breast 180 mg IV, once weekly for 28 days With Palbociclib and
Cancer) [3] 3 weeks Letrozole
HER2-positive Metastatic 180 mg IV, on Days 1, 8, 21 days With Trastuzumab
Breast Cancer [4] and 15 biosimilar
Metastatic Castration- 120 mg or 180 mg IV, once 28 days With Darolutamide

Resistant Prostate Cancer [4]

Administration Details:

weekly for 3 weeks

¢ Route: Slow intravenous (IV) infusion [5].
¢ Infusion Duration: The infusion is typically administered over 30 minutes [6].

¢ Treatment Cycles: Patients receive the infusion once a week for the first three weeks of a 28-day

cycle. The fourth week is a treatment-free rest period [1] [3].
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Supporting Preclinical and Clinical Data

Pharmacokinetics and Metabolism

A clinical trial investigating the distribution, metabolism, and excretion of gedatolisib in healthy male

volunteers after a single 89 mg intravenous infusion found [6]:

Peak Plasma Concentration: Occurred at the end of the 30-minute infusion.

Terminal Half-life: Approximately 37 hours.

Excretion: Between 66% and 73% of the drug-related material was recovered in feces, suggesting
that biliary and/or intestinal secretion of the unchanged parent drug is a significant route of clearance.
Metabolism: Gedatolisib undergoes minimal metabolism.

Mechanism of Action

Gedatolisib is a potent, reversible, and selective dual inhibitor of all Class I PI3K isoforms (pan-PI3K)
and the mTOR complexes (mMTORC1 and mTORC2) [7] [8]. This comprehensive inhibition of the
PI3BK/AKT/mTOR (PAM) pathway is its key differentiator:

¢ Overcoming Resistance: Inhibiting multiple nodes of the PAM pathway simultaneously can prevent
or overcome adaptive resistance that often limits the efficacy of single-node inhibitors (e.g., PI3Ka-
only or mTORC1-only inhibitors) [7] [8].

e Broad Activity: As a pan-isoform PI3K inhibitor, it can target tumors with abnormalities signaling
through different PI3K isoforms, potentially benefiting a wider patient population [8].

The diagram below illustrates how gedatolisib targets multiple key nodes in the PAM pathway.
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Gedatolisib (Growth Factor Signals)

Inhibits

Click to download full resolution via product page

Safety and Tolerability Profile

Understanding the safety profile is crucial for clinical protocol design. The following table outlines common

treatment-related adverse events (AEs) associated with gedatelisib combinations.

Frequency & Grade
Adverse Event . Management Notes
(Examples from Trials)

Hyperglycemia Most common AE; Grade 3: Monitor blood glucose; generally
~2.3% of patients [1] [2]. manageable [1] [2].
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Frequency & Grade
Adverse Event . Management Notes
(Examples from Trials)

Oral Stomatitis/Mucositis Frequent; Grade 3/4: Prophylactic treatment used in
15.9%-29% [3] [4]. some trials (e.qg., for prostate
cancer) [4].

Rash Grade 3/4: Up to 39% in one Standard supportive care.
trial [3].
Gastrointestinal Events Mostly mild to moderate in Standard supportive care.
(Nausea, Diarrhea) severity [1] [2].
Hematologic Toxicity Grade 3/4: 61% when combined  Attribute to combination with
(Neutropenia) with palbociclib/letrozole [3]. CDK4/6 inhibitors (e.g., palbociclib);

requires monitoring.

Overall Tolerability: Despite the incidence of AEs, discontinuation rates due to treatment-related AEs were
relatively low (e.g., 2.3%-3.1% in the VIKTORIA-1 trial) [1] [2], indicating the safety profile is generally

manageable in the clinical trial setting.

Experimental Protocols for Research

For scientists conducting preclinical research on gedatolisib, here are key methodological details from

published studies.

In Vitro Cell Culture Assays:

e Cell Viability and Growth Rate (GR) Metrics: Breast cancer cell lines are treated with gedatolisib
in a dose-dependent manner (e.g., across a range of nanomolar concentrations). Cell viability is
measured before and after a 72-hour drug treatment using assays like RT-Glo MT and Sytox to
identify cytostatic and cytotoxic effects independently of cell doubling time [7].

¢ Functional Assays: To comprehensively assess the drug's effect, studies analyze:

o Cell cycle progression via flow cytometry.
o DNA replication (e.g., EdU incorporation).
o Cell migration and invasion (e.g., transwell assays).
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o Metabolic activity by measuring glucose consumption, lactate production, and oxygen
consumption [7].

In Vivo Studies:

e Animal Models: Gedatolisib's efficacy has been evaluated in breast cancer patient-derived
xenograft (PDX) models [7].

e Dosing: The specific dosing regimen (e.g., route, frequency, duration) in mouse models is tailored to
the study design and should be based on prior pharmacokinetic data.

Conclusion

The established intravenous infusion protocol for gedatelisib—180 mg administered over 30 minutes, once
weekly for three weeks in a 28-day cycle—is supported by robust clinical evidence demonstrating efficacy
and a manageable safety profile. Its unique mechanism as a dual pan-PI3K and mTOR inhibitor provides a

strong rationale for its use in overcoming therapeutic resistance in oncology.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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